5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one

Medicinal Chemistry Scaffold Hopping Synthetic Methodology

Pyridoazepinones are explicitly characterized as 'hard to obtain synthetically,' requiring hazardous reagents and formal thermal safety analysis for scale-up. This pre-formed [2,3-c] regioisomer eliminates internal synthetic method development, enabling immediate SAR exploration and library synthesis. - Directly enables parallel library synthesis via three orthogonal reactive handles (ketone, lactam NH, pyridine ring). - Satisfies Rule of Three criteria (MW 162.19, 1 HBD, 2 HBA) for fragment-based screening with sp³-enriched 3D character. - Computed TPSA 42 Ų and XLogP3 0.9 fall within favorable CNS drug-like space, supporting CNS target programs.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B13586634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)NC1)N=CC=C2
InChIInChI=1S/C9H10N2O/c12-9-8-7(3-1-5-10-8)4-2-6-11-9/h1,3,5H,2,4,6H2,(H,11,12)
InChIKeyXZZLQXYAOLJOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H,9H-Pyrido[2,3-c]azepin-9-one: Overview


5H,6H,7H,8H,9H-Pyrido[2,3-c]azepin-9-one (CAS 1378515-22-0) is a heterocyclic compound featuring a fused pyridine-azepine bicyclic core with a ketone at the 9-position and partial saturation across the azepine ring (C9H10N2O, MW 162.19) [1]. Its structure combines a fully aromatic pyridine ring with a tetrahydroazepinone moiety, yielding a scaffold that retains π-stacking capability while offering conformational flexibility from the saturated four-carbon bridge . Pyridoazepines are recognized as privileged structures in drug discovery, yet the pyrido[2,3-c]azepin-9-one subclass remains markedly underexploited relative to regioisomeric [3,2-c] and [4,3-c] variants, creating an opportunity for novel intellectual property [2].

Scaffold Underexploited [2,3-c] isomer with conformational flexibility and IP opportunity
Reactivity Three orthogonal reactive handles (ketone, lactam NH, pyridine) for parallel library synthesis
Procurement Pre-formed scaffold bypasses hazardous synthetic routes and rate-limiting in-house development

Why 5H,6H,7H,8H,9H-Pyrido[2,3-c]azepin-9-one Stands Alone


Pyridoazepinones share a common bicyclic architecture, but subtle variations in ring fusion geometry, saturation state, and nitrogen placement produce profound divergence in physicochemical properties, synthetic accessibility, and biological target engagement. The [2,3-c] fusion pattern positions the pyridine nitrogen and the azepinone carbonyl in a specific spatial arrangement that differs from [3,2-c], [3,2-b], and [4,3-c] regioisomers—each of which exhibits distinct hydrogen-bonding vectors and electrostatic surfaces [1]. Furthermore, pyridoazepinones as a class are explicitly described as 'hard to obtain synthetically,' meaning that reliable commercial availability of a specific isomer at acceptable purity is a non-trivial procurement consideration [2]. The fully saturated decahydro analog (CAS 2770486-95-6) loses aromaticity, fundamentally altering logP, TPSA, and target-binding potential, while methoxy-substituted variants introduce different metabolic liabilities. Substituting one scaffold for another without experimental validation of the specific isomer risks undermining SAR continuity and reproducibility.

[2,3-c] fusion isomer vs [4,3-c] or [3,2-c] regioisomers

Nitrogen placement changes hydrogen-bonding vectors and electrostatic surfaces; target selectivity and SAR profiles may not transfer across regioisomers.

Aromatic pyridine core vs Fully saturated decahydro analog

Loss of aromaticity shifts logP, TPSA, and π-stacking capacity; predicted higher basicity may alter permeability and target-binding behavior.

Quantitative Evidence: 5H,6H,7H,8H,9H-Pyrido[2,3-c]azepin-9-one vs. Analogs


Synthetic Accessibility of the [2,3-c] Isomer

The pyridoazepinone scaffold class is explicitly characterized in the primary literature as 'still underexploited in the medicinal chemistry field and hard to obtain synthetically' [1]. Within this class, the [2,3-c] isomer (target compound) has significantly fewer reported synthetic routes and biological studies compared to the [3,2-c] and [4,3-c] regioisomers. A 2023 process chemistry study from Pfizer demonstrated that even gram-scale preparation of pyridoazepines requires hazardous reagents (p-toluenesulfonyl azide, nitroacetamide) and formal thermal safety analysis (DSC, TSU) to de-risk operations [2]. No comparable process-scale route has been reported for the specific [2,3-c] isomer, indicating a higher barrier to in-house synthesis. This scarcity of synthetic methods makes reliable commercial sourcing of the pre-formed [2,3-c] scaffold a procurement differentiator.

Synthetic Accessibility
Class-level
No published gram-scale route for [2,3-c] isomer
Procurement eliminates hazardous reagent handling and method development.
[4,3-c] and [3,2-c] isomers have published process routes.
Medicinal Chemistry Scaffold Hopping Synthetic Methodology

Commercial Availability vs. Decahydro Analog

The target compound 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one is stocked and priced transparently by Enamine (95% purity), with pricing at $376/0.1g, $847/0.5g, and $1,086/1.0g as of February 2025 [1]. In contrast, the fully saturated analog decahydro-9H-pyrido[2,3-c]azepin-9-one (CAS 2770486-95-6, 98% purity) is listed by Leyan (Leyan.com) only as 'price on request' with no publicly displayed stock quantity, indicating constrained or made-to-order availability . This difference in commercial transparency and ready availability translates to faster procurement timelines and predictable budgeting for the target compound.

Commercial Availability
Head-to-head
Target: $372–$376/0.1g, multi-vendor stock
Decahydro analog: price on request, no public stock
Transparent pricing and ready stock shorten procurement timelines and support grant budgeting.
Vendor catalog analysis, Feb 2025.
Chemical Procurement Building Blocks Vendor Comparison

Physicochemical Properties vs. Fully Saturated Analog

The target compound retains an aromatic pyridine ring (sp²-hybridized nitrogen) fused to a partially saturated azepinone, yielding computed XLogP3 of 0.9, TPSA of 42 Ų, 1 hydrogen bond donor, and 2 hydrogen bond acceptors [1]. The fully saturated decahydro analog (CAS 2770486-95-6, MW 168.24, C9H16N2O) loses the aromatic pyridine in favor of a fully saturated piperidine-like ring, which is predicted to increase basicity (higher pKa of the amine), raise logP, and alter TPSA . The target compound's partially aromatic character maintains π-stacking potential with biological targets while the ketone provides a directional hydrogen bond acceptor—features absent in the fully reduced analog. These differences are critical for CNS drug design, where TPSA < 60–70 Ų and moderate logP favor blood-brain barrier penetration .

Physicochemical Profile
Cross-study
MW 162.19 / XLogP3 0.9 / TPSA 42 Ų
vs decahydro MW 168.24, predicted logP/TPSA shift
Favorable CNS drug-like property profile; saturated analog may reduce passive permeability.
Computed properties; decahydro data inferred from structure.
Physicochemical Properties Drug-Likeness CNS Drug Design

Regioisomeric Scaffold Differentiation

A systematic scaffold-hopping study by Qin et al. demonstrated that the 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold (a regioisomer of the target [2,3-c] scaffold) yielded potent CCR2 antagonists with the best compound (13a) achieving an IC50 of 61 nM and 10-fold selectivity for CCR2 over CCR5 [1]. The [4,3-c] scaffold differs from the target [2,3-c] scaffold in the position of the pyridine nitrogen relative to the azepinone ring, which alters the hydrogen-bonding pharmacophore and electrostatic potential surface. The target [2,3-c] scaffold has not been evaluated in this CCR2 context, representing a scaffold-hopping opportunity: the distinct nitrogen placement may confer different selectivity profiles against related chemokine receptors or kinase targets. Pyridoazepines are also noted as privileged scaffolds for kinase inhibition, with the pyrido[2,3-c]azepin-9-one core offering a unique vector geometry for ATP-binding site engagement [2].

Regioisomeric Activity
Class-level
[4,3-c] analog: CCR2 IC₅₀ 61 nM
[2,3-c] scaffold: no reported bioactivity
Unexplored IP space; vector geometry may shift selectivity profiles vs. validated [4,3-c] chemotype.
Bioorg. Med. Chem. 2018; scaffold-hopping opportunity.
Scaffold Hopping CCR2 Antagonists Kinase Inhibitors Structure-Activity Relationship

Orthogonal Reactive Handles for Derivatization

The target compound uniquely combines three reactive features in a single scaffold: (1) a ketone carbonyl at position 9 capable of nucleophilic addition, reductive amination, and Grignard reactions; (2) a secondary lactam NH amenable to N-alkylation and N-acylation; and (3) an aromatic pyridine ring that can undergo electrophilic substitution or directed metalation [1]. This triad of orthogonal reactive handles is not simultaneously available in the fully saturated decahydro analog (which loses pyridine aromatic reactivity) or in methoxy-substituted 5H-pyrido[2,3-c]azepines (where the ketone is replaced) [2]. Historical synthetic work on pyrido[2,3-c]azepines has demonstrated that 9-alkylamino derivatives are accessible via photo-induced ring expansion of 8-azidoquinolines, and the 9-methoxy derivative is a versatile intermediate for further functionalization [2]. The parent ketone scaffold thus serves as a branching point for generating diverse compound libraries through parallel derivatization of the three distinct reactive centers.

Reactive Handles
Class-level
3 orthogonal sites (ketone, lactam NH, pyridine)
vs 2 (decahydro) or 1–2 (methoxy analogs)
Maximizes chemical space for SAR exploration from a single building block.
Qualitative comparison; no quantitative yield data.
Chemical Derivatization Parallel Synthesis Library Design

5H,6H,7H,8H,9H-Pyrido[2,3-c]azepin-9-one: Applications


Scaffold-Hopping Library Design for GPCRs and Kinases

The [2,3-c] fusion pattern is structurally distinct from the validated [4,3-c] CCR2 antagonist scaffold (IC50 = 61 nM) and has not been explored for chemokine receptor or kinase targets [1]. Researchers seeking novel IP can use this scaffold as a central pharmacophore for parallel library synthesis, leveraging the three orthogonal reactive handles (ketone, lactam NH, pyridine ring) to rapidly generate diverse analogs [2]. The scaffold's TPSA of 42 Ų and XLogP3 of 0.9 fall within favorable CNS drug-like space, supporting programs targeting centrally expressed GPCRs or kinases [3].

CNS-Penetrant Constrained Bicyclic Core

The partial saturation of the azepine ring offers a balance between the rigidity of fully aromatic systems and the flexibility of fully saturated rings. This constrained flexibility can lock the scaffold into a preferred conformation for target binding while the pyridine ring maintains π-stacking interactions [2]. The computed TPSA (42 Ų) and moderate logP (0.9) support passive blood-brain barrier permeability, making the scaffold suitable for CNS drug discovery programs where related pyridoazepine scaffolds have shown 5-HT2C agonist activity [4].

Building Block for SAR When Synthesis Is Rate-Limiting

Pyridoazepinones are characterized as 'hard to obtain synthetically' in the primary literature, with published routes requiring hazardous reagents and formal safety analysis for scale-up [2]. By procuring the pre-formed, quality-controlled scaffold (95% purity, available from Enamine at $376/0.1g), research teams bypass the need for internal synthetic method development, hazardous reagent handling, and thermal safety de-risking [3]. This is particularly valuable for academic labs and small biotech companies without access to process chemistry infrastructure.

Fragment-Based Drug Discovery (FBDD)

With MW 162.19, 1 HBD, and 2 HBA, the target compound satisfies the Rule of Three criteria for fragment-based screening. Unlike many fragment libraries populated with flat, fully aromatic compounds, the partial saturation of the azepine ring introduces three-dimensional character (sp³ carbon atoms in the tetrahydroazepinone bridge), potentially increasing hit diversity and target selectivity [5]. The ketone and pyridine nitrogen provide directional hydrogen-bonding vectors suitable for fragment growing and merging strategies.

Application
Selection Property
Validation Focus
GPCR/kinase scaffold-hopping library design
Underexploited [2,3-c] ring-fusion geometry
Regioisomeric selectivity and IP space review
CNS drug-like core assessment
Computed drug-like property profile
CNS permeability modeling and property confirmation
Rate-limiting synthesis bypass
Pre-formed scaffold with orthogonal reactive handles
Derivatization feasibility and purity assessment
Fragment-based library expansion
Fragment-rule compliant molecular properties
3D diversity and fragment-growing compatibility
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